molecular formula C6H10N2O B8452046 Dimethyl-oxazol-4-ylmethyl-amine

Dimethyl-oxazol-4-ylmethyl-amine

Cat. No.: B8452046
M. Wt: 126.16 g/mol
InChI Key: UQXRICXSRSWJMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethyl-oxazol-4-ylmethyl-amine (systematic name: N,N-dimethyl-1-(1,3-oxazol-4-yl)methanamine) is a heterocyclic amine featuring a dimethylamino group attached to a methylene bridge linked to the 4-position of an oxazole ring. Oxazoles are five-membered aromatic heterocycles containing one oxygen and one nitrogen atom, known for their versatility in medicinal chemistry and material science due to their electron-rich nature and capacity for hydrogen bonding .

Structural analogs, such as N-methyl-(2-methyl-1,3-oxazol-4-yl)methanamine () and ethyl-(4-methyl-isoxazol-5-ylmethyl)-amine (), highlight the importance of substituent positioning (e.g., methyl groups on the oxazole ring or alkyl chains on the amine) in modulating biological activity and physicochemical properties.

Properties

Molecular Formula

C6H10N2O

Molecular Weight

126.16 g/mol

IUPAC Name

N,N-dimethyl-1-(1,3-oxazol-4-yl)methanamine

InChI

InChI=1S/C6H10N2O/c1-8(2)3-6-4-9-5-7-6/h4-5H,3H2,1-2H3

InChI Key

UQXRICXSRSWJMC-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1=COC=N1

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Bioactivity

  • 4,4'-DMAR (4-methyl-5-(4-methylphenyl)-4,5-dihydrooxazol-2-amine): The dihydrooxazol ring and para-methylphenyl group confer stimulant effects akin to aminorex, likely via monoamine transporter modulation . Its molecular weight (190.25) and lipophilicity enhance blood-brain barrier penetration, contributing to its psychoactive profile.
  • N-methyl-(2-methyl-oxazol-4-yl)methylamine : The 2-methyl group on the oxazole ring may sterically hinder interactions with enzymatic targets, while the N-methylamine moiety could enhance metabolic stability compared to primary amines .

Pharmacological Potential

  • Kinase Inhibition : Oxadiazole and oxazole derivatives (e.g., 4-(benzimidazol-2-yl)-1,2,5-oxadiazol-3-ylamine) demonstrate potent kinase inhibitory activity, suggesting that this compound could serve as a scaffold for p70S6 kinase inhibitors .

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